2,4-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Description
2,4-Dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methyl groups at the 2- and 4-positions.
Properties
IUPAC Name |
2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-5-8-20(15(2)12-14)28(25,26)22-17-7-6-16-9-10-23(18(16)13-17)21(24)19-4-3-11-27-19/h3-8,11-13,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBURPIUKWSEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The thiophene moiety can be introduced through a Friedel-Crafts acylation reaction, where thiophene is acylated using an acyl chloride in the presence of a Lewis acid catalyst . The final step involves the sulfonation of the indole-thiophene intermediate with benzenesulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Friedel-Crafts acylation steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted sulfonamides
Scientific Research Applications
2,4-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, in its potential anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as kinases or proteases . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,4-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide with three analogs, focusing on structural features, physicochemical properties, and synthetic methodologies.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Key Analogs
Key Observations :
The 2,4,6-trimethyl analog introduces steric hindrance, which may influence binding interactions in biological systems.
Core Structure Differences: The indolin core in the target compound vs. the tetrahydroquinolin core in alters ring saturation and conformational flexibility, impacting molecular recognition.
Spectroscopic Data :
- IR Spectroscopy :
- NMR :
Physicochemical and Functional Implications
- Methoxy and fluoro substituents in may reduce solubility compared to methyl groups due to increased hydrophobicity.
- Tautomerism and Stability :
- Unlike triazole-thione derivatives in , the target compound lacks tautomeric equilibria, enhancing stability under physiological conditions.
Biological Activity
2,4-Dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 442.6 g/mol. The compound features an indole core linked to a thiophene ring and a benzenesulfonamide group, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O4S2 |
| Molecular Weight | 442.6 g/mol |
| CAS Number | 1021210-12-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions. Subsequent reactions may involve the introduction of the thiophene moiety and the sulfonamide group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those related to this compound. For instance, compounds with similar structures have shown significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Inhibition of Carbonic Anhydrase
A notable study demonstrated that sulfonamide derivatives exhibited potent inhibition against human carbonic anhydrases (hCA I and II), with inhibition constants (Kis) in the low nanomolar range (1.79 ± 0.22 nM for hCA I and 1.72 ± 0.58 nM for hCA II) . This suggests that compounds like this compound may also possess similar mechanisms of action.
Antiviral Activity
Indole derivatives have been investigated for their antiviral properties as well. Research indicates that modifications in the indole structure can enhance antiviral activity against various viruses, including those affecting humans . The presence of thiophene rings in such compounds often contributes to improved biological activity due to their electron-rich nature.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein production pathways, these compounds can exhibit bactericidal or bacteriostatic effects.
- Antioxidant Properties : Some indole derivatives demonstrate antioxidant activity, which may contribute to their overall biological efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
